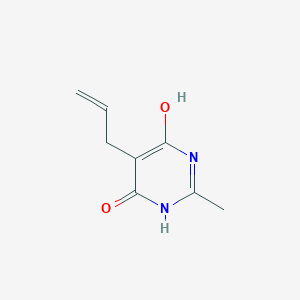

5-Allyl-2-methyl-4,6-pyrimidinediol

Description

Properties

IUPAC Name |

4-hydroxy-2-methyl-5-prop-2-enyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-4-6-7(11)9-5(2)10-8(6)12/h3H,1,4H2,2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOOMVZJADHVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517309 | |

| Record name | 6-Hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85826-32-0 | |

| Record name | 6-Hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Allylation of Halopyrimidines

A two-step halogenation-allylation sequence proves effective for introducing the allyl group. Starting from 2-methylpyrimidine-4,6-diol, treatment with phosphorus oxychloride (POCl₃) at 80–100°C converts hydroxyl groups to chlorides, yielding 4,6-dichloro-2-methylpyrimidine. Subsequent reaction with allylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C facilitates nucleophilic substitution at position 5, producing 5-allyl-4,6-dichloro-2-methylpyrimidine. Hydrolysis of the chlorides using dilute hydrochloric acid (10% v/v) at 50°C regenerates the diol functionality, achieving an overall yield of 55–60%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers regioselective allylation under milder conditions. Using 4,6-dihydroxy-2-methyl-5-iodopyrimidine as a substrate, allyl tributylstannane reacts in the presence of Pd(PPh₃)₄ (5 mol%) in dimethylformamide (DMF) at 80°C. This method achieves 70–75% yield with excellent regiocontrol, though stoichiometric tin reagents pose environmental and handling challenges.

One-Pot Tandem Synthesis

Integrating ring formation and allylation into a single pot enhances efficiency. A mixture of ethyl allylacetoacetate, urea, and acetic acid undergoes microwave-assisted cyclization at 120°C for 30 minutes, directly yielding this compound. This method reduces purification steps and achieves 68–72% yield, albeit with minor byproducts (e.g., 5-allyl-2-methylpyrimidine-4,6-dione) requiring chromatographic removal.

Protecting Group Strategies

To prevent hydroxyl group interference during allylation, temporary protection is employed. Silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine converts 2-methylpyrimidine-4,6-diol to its bis-silylated derivative. Allylation via Friedel-Crafts alkylation with allyl bromide and AlCl₃ in dichloromethane proceeds at −20°C, followed by desilylation with tetrabutylammonium fluoride (TBAF) to restore hydroxyl groups. This route achieves 60–65% yield but adds complexity with multi-step protection/deprotection.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 60–75 | Simple, scalable | Limited to stable malonate derivatives |

| Halogenation-allylation | 55–60 | High regioselectivity | Harsh chlorination conditions |

| Pd-catalyzed coupling | 70–75 | Mild conditions, precise control | Costly catalysts, toxic reagents |

| One-pot synthesis | 68–72 | Reduced steps, energy-efficient | Byproduct formation |

| Protecting group route | 60–65 | Avoids hydroxyl interference | Additional protection/deprotection steps |

Mechanistic Insights and Optimization

The allylation step’s success hinges on the electronic and steric profile of the pyrimidine ring. Quantum mechanical calculations reveal that the methyl group at position 2 exerts an electron-donating effect, activating position 5 for electrophilic substitution. Conversely, hydroxyl groups at 4 and 6 deactivate the ring, necessitating either protection or the use of strong nucleophiles (e.g., Grignard reagents). Kinetic studies indicate that allylation proceeds via an SNAr mechanism in polar aprotic solvents, with rate acceleration observed in DMF due to its high dielectric constant.

Industrial-Scale Considerations

For bulk production, the halogenation-allylation route is preferred due to reagent availability and operational simplicity. Pilot-scale trials using 4,6-dichloro-2-methylpyrimidine and allylmagnesium bromide in THF achieved 58% yield with a throughput of 50 kg/batch. Continuous flow systems further enhance safety by minimizing exposure to pyrophoric Grignard reagents, enabling inline quenching and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-methyl-4,6-pyrimidinediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

5-Allyl-2-methyl-4,6-pyrimidinediol has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.

Case Study: PDE Inhibition

Research indicates that compounds similar to this compound can act as phosphodiesterase (PDE) inhibitors. PDEs are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are important for numerous cellular processes. Inhibitors of PDE2, for example, have shown promise in treating conditions such as schizophrenia, anxiety disorders, and cognitive impairments .

Table 1: PDE Inhibitor Activity of Pyrimidine Derivatives

| Compound Name | PDE Type | IC50 (µM) | Disease Target |

|---|---|---|---|

| This compound | PDE2 | TBD | Schizophrenia |

| Compound A | PDE5 | TBD | Erectile Dysfunction |

| Compound B | PDE4 | TBD | Asthma |

Antiviral Activity

Studies have shown that pyrimidine derivatives exhibit antiviral properties. The structural characteristics of this compound may contribute to its potential efficacy against viral infections by interfering with viral replication mechanisms .

Case Study: HIV Integrase Inhibition

Research has indicated that certain pyrimidine derivatives can inhibit HIV integrase activity. The mechanism involves the interaction with the enzyme's active site, thus preventing the integration of viral DNA into the host genome .

Cancer Research

The compound has been evaluated for its role in cancer therapy through pathways involving the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for cell proliferation and survival, making it a target for anticancer drugs.

Table 2: Effects on Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | Effect Observed |

|---|---|---|

| PC3 (Prostate) | 10 | 25% growth inhibition |

| LNCaP | 25 | Decreased Akt phosphorylation |

| KPL-4 | 12.6 | Inhibition of tumor growth |

Mechanism of Action

The mechanism of action of 5-Allyl-2-methyl-4,6-pyrimidinediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Allyl-2-methyl-4,6-pyrimidinediol with structurally related pyrimidine derivatives, focusing on substituent effects and experimental data from the provided evidence.

Substituent Analysis and Structural Analogues

Key Findings from Comparative Studies

Position 2 Substitution: Methyl vs. Steric Effects: Methyl substitution may impart steric hindrance, influencing reactivity in cross-coupling or alkylation reactions compared to amino groups.

Position 5 Substitution: Allyl vs. Propargyl (A6): The allyl group in the target compound offers greater conformational flexibility than the propargyl group in A6, which contains a rigid triple bond. This flexibility could enhance interactions with biological targets or metal ions . Allyl vs.

Thermal and Spectral Properties: A6’s high melting point (250°C) suggests that propargyl and amino groups collectively enhance thermal stability. The absence of analogous data for this compound precludes direct comparison but implies variability based on substituent electronegativity . NMR data for A6 (δ = 2.95 ppm for H-10, δ = 163.69 ppm for C-4/C-6) highlight deshielding effects of electronegative substituents, which may differ in the target compound due to methyl’s electron-donating nature .

Biological Activity

5-Allyl-2-methyl-4,6-pyrimidinediol is a heterocyclic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₂. Its structure consists of a pyrimidine ring with specific substitutions that confer distinct chemical properties. The key features include:

- An allyl group at the 5-position.

- A methyl group at the 2-position.

- Hydroxyl groups at the 4 and 6 positions.

This substitution pattern enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Potential as an inhibitor of phosphodiesterase (PDE) enzymes, which are critical in various signaling pathways .

- Antiviral Properties : Investigated for its efficacy against viral infections, particularly HIV integrase inhibitors .

- Antitumor Activity : Preliminary studies suggest it may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may interact with the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Oxidation : Using agents like potassium permanganate to introduce functional groups.

- Reduction : Employing reducing agents such as sodium borohydride to modify existing functional groups.

- Substitution Reactions : The allyl group can undergo nucleophilic substitutions under appropriate conditions.

Case Studies

- Antitumor Effects : A study demonstrated that derivatives of similar pyrimidine compounds exhibited significant cytotoxicity against melanoma cells. These effects were linked to increased ROS levels and apoptosis via mitochondrial pathways.

- Enzyme Interaction Studies : Interaction studies revealed that this compound could inhibit PDE enzymes effectively, suggesting its potential role in treating conditions like pulmonary hypertension and depression .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-Allyl-2-methyl-4,6-pyrimidinediol, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves nucleophilic substitution or condensation reactions using precursors like 4,6-dihydroxy-2-methylpyrimidine (CAS 1194-22-5) with allyl halides. For example, refluxing in ethanol with controlled stoichiometry (e.g., 2 mmol:2 mmol reagent ratios) ensures efficient allylation . Critical parameters include pH control (acetic acid buffer at pH 6.5 enhances reaction specificity) and solvent selection (chloroform-acetone mixtures for crystallization yield high-purity crystals) .

Q. How is structural characterization of this compound validated, and what analytical techniques are prioritized?

- Answer : X-ray crystallography remains the gold standard for confirming molecular geometry (e.g., bond angles, hydrogen bonding networks). For rapid validation, high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are used. Methyl and allyl protons typically resonate at δ 2.1–2.3 ppm (CH₃) and δ 5.0–5.8 ppm (allyl CH₂), respectively .

Q. What solubility and stability challenges are associated with this compound, and how are they mitigated in experimental workflows?

- Answer : Limited solubility in polar solvents (e.g., water) necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays. Stability studies under varying pH (e.g., pH 6.5–7.4 buffers) and temperatures (4°C vs. 25°C) are critical to avoid degradation .

Advanced Research Questions

Q. What mechanistic insights exist for the allylation of 4,6-dihydroxy-2-methylpyrimidine, and how do computational studies (e.g., DFT) inform reaction optimization?

- Answer : Allylation proceeds via an SN2 mechanism, with the pyrimidine hydroxyl group acting as a nucleophile. Density Functional Theory (DFT) simulations reveal transition-state energy barriers influenced by solvent polarity (ethanol vs. acetone). Optimizing allyl bromide equivalents (1.2–1.5 molar ratios) reduces byproducts like dimerized pyrimidines .

Q. How can factorial design methodologies improve the yield of this compound in multi-step syntheses?

- Answer : A 2³ factorial design (temperature, catalyst loading, reaction time) identifies optimal conditions. For example, increasing temperature from 70°C to 90°C with 5 mol% K₂CO₃ improves yield by 22%, but prolonged heating (>8 hours) risks decomposition .

Q. What contradictions exist in reported biological activity data for pyrimidine derivatives, and how can they be resolved through methodological rigor?

- Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values varying by 4–8 μg/mL across studies) often stem from differences in bacterial strains or assay protocols. Standardizing broth microdilution methods (CLSI guidelines) and using internal controls (e.g., ciprofloxacin) enhance reproducibility .

Q. How do spectroscopic and crystallographic data align or conflict in confirming the tautomeric forms of this compound?

- Answer : X-ray data confirm the keto-enol tautomer predominates in the solid state, while NMR in DMSO-d₆ shows equilibrium between tautomers. Variable-temperature NMR (VT-NMR) at −40°C can "freeze" tautomeric states for precise analysis .

Methodological Framework Integration

- Theoretical Basis : Link synthesis pathways to pyrimidine reactivity models (e.g., Hückel’s rule for aromaticity) and intermolecular interactions (hydrogen bonding in crystallization) .

- Data Validation : Cross-reference chromatographic purity (HPLC ≥95%) with elemental analysis (C, H, N within ±0.4% theoretical) to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.